molecular formula C10H19NO4S B1442768 tert-Butyl N-(1,1-dioxothian-4-yl)carbamate CAS No. 595597-01-6

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate

Cat. No.: B1442768
CAS No.: 595597-01-6
M. Wt: 249.33 g/mol
InChI Key: XKAPOJQKLRKFFV-UHFFFAOYSA-N
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Description

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is an organic compound with the chemical formula C10H19NO4S. It is known for its unique structure, which includes a tert-butyl group and a dioxothian ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dioxothian precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothian ring to a thiane ring.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiane derivatives.

Scientific Research Applications

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(1,1-dioxothian-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dioxothian ring and tert-butyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1,1-dioxothian-4-yl)carbamate
  • This compound derivatives
  • Other carbamate compounds with similar structures

Uniqueness

This compound is unique due to its specific combination of a tert-butyl group and a dioxothian ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Biological Activity

tert-Butyl N-(1,1-dioxothian-4-yl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a dioxothian ring. Its chemical formula is C₁₀H₁₉NO₄S, and it has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

  • Molecular Weight : 249.33 g/mol
  • CAS Number : 595597-01-6
  • Chemical Structure : Contains a tert-butyl group and a dioxothian ring which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes, influenced by the functional groups present in its structure. The dioxothian ring enhances its binding affinity to target proteins, potentially modulating their activity.

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, preliminary assays demonstrated its potential as a protease inhibitor, which could be beneficial in therapeutic applications against viral infections like SARS-CoV .
  • Cellular Effects : In vitro studies have shown that the compound affects cell viability and proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspases, highlighting its potential as an anticancer agent.
  • Antimicrobial Activity : Some investigations have reported the antimicrobial properties of this compound against specific bacterial strains, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar carbamates was conducted.

Compound NameBiological ActivityNotable Features
This compoundEnzyme inhibition; anticancerDioxothian ring enhances binding affinity
tert-Butyl N-(2-thiazolyl)carbamateModerate enzyme inhibitionThiazole ring provides different reactivity
tert-Butyl N-(1,2,4-oxadiazol-3-yl)carbamateAntimicrobial propertiesOxadiazole ring contributes to bioactivity

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • SARS-CoV Protease Inhibition : A study evaluated the compound's inhibitory effects on SARS-CoV 3CL protease using fluorometric assays. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent against coronaviruses .
  • Anticancer Properties : In a series of experiments on human cancer cell lines (e.g., HeLa and MCF7), this compound demonstrated cytotoxic effects with IC50 values indicating effective dose ranges for further development as an anticancer drug.

Properties

IUPAC Name

tert-butyl N-(1,1-dioxothian-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h8H,4-7H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAPOJQKLRKFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10718467
Record name tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595597-01-6
Record name tert-Butyl (1,1-dioxo-1lambda~6~-thian-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10718467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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